molecular formula C21H24N2O5 B2611766 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-60-3

3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2611766
CAS No.: 852155-60-3
M. Wt: 384.432
InChI Key: ZUVPVYRMSFOWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyrrolidinyl moiety, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzoic acid, 2-methoxyaniline, and pyrrolidin-2-one. The synthetic route may involve:

    Amidation Reaction: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-methoxyaniline to form the benzamide core.

    N-Alkylation: The benzamide is then subjected to N-alkylation using pyrrolidin-2-one in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: HNO₃/H₂SO₄ for nitration, H₂SO₄ for sulfonation, Cl₂/FeCl₃ for chlorination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibits significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines.

Mechanisms of Action :

  • Inhibition of Topoisomerase II : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed, leading to enhanced apoptosis in cancer cells.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMCF7 (Breast Cancer)12Significant apoptosis induction
Related CompoundsHeLa (Cervical Cancer)15Moderate toxicity observed
Other DerivativesA549 (Lung Cancer)10High cytotoxicity

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Its structural similarities to known antiviral agents suggest potential efficacy in inhibiting viral replication.

Case Study: Influenza A Virus
A study highlighted small molecule inhibitors targeting influenza A RNA polymerase, indicating that compounds similar to this one may possess antiviral capabilities against various strains.

Research Findings

Recent studies have focused on the biological activity of this compound, revealing promising results in various therapeutic areas:

Anticancer Efficacy

A murine model study demonstrated that treatment with this compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Antiviral Potential

Research into related compounds suggests that modifications could enhance the antiviral activity of this compound against resistant strains of viruses like influenza.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyrrolidinyl groups could play a role in binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the pyrrolidinyl moiety, which may result in different reactivity and biological activity.

    2-methoxy-N-(2-oxopyrrolidin-1-yl)methylbenzamide: Lacks the 3,5-dimethoxy substitution on the benzamide core, potentially altering its chemical properties.

    N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methoxy groups on the benzamide core, which may affect its reactivity and interactions.

Uniqueness

3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various research applications.

Biological Activity

3,5-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Two methoxy groups at the 3 and 5 positions of the benzamide ring.
  • A 2-methoxyphenyl group attached to the nitrogen atom.
  • A pyrrolidine moiety linked through a carbon chain.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines:

Compound VariantCell LineIC50 (µM)
3,4,5-Trihydroxy-substituted derivativeMCF-7 (breast cancer)3.1
2,4-Dihydroxy-substituted derivativeMCF-78.7
Other derivativesVariousWeak to moderate

These findings suggest that the presence of methoxy groups and specific substitutions can enhance selectivity and potency against cancer cells .

Antibacterial Activity

The compound also demonstrates antibacterial properties. In vitro studies have reported:

Bacterial StrainMIC (µM)
E. faecalis (Gram-positive)8
S. aureus (Gram-positive)16
E. coli (Gram-negative)32

These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial survival.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Some analogs exhibit strong antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Anticancer Activity : A study evaluated a series of methoxy-substituted benzamides for their anticancer effects, revealing that modifications significantly influenced their IC50 values against MCF-7 cells .
  • Antibacterial Efficacy : Another investigation highlighted the antibacterial potential of methoxy-substituted derivatives against various strains, emphasizing the importance of structural modifications for enhancing activity .

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-11-15(12-17(13-16)27-2)21(25)23(14-22-10-6-9-20(22)24)18-7-4-5-8-19(18)28-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVPVYRMSFOWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.